molecular formula C11H14N4O2S B497211 N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide CAS No. 927640-46-8

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B497211
CAS No.: 927640-46-8
M. Wt: 266.32g/mol
InChI Key: YSKRMSKLOVLPON-UHFFFAOYSA-N
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Description

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is a compound that features a triazole ring, a propyl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide typically involves the reaction of 1H-1,2,4-triazole with a suitable propylating agent, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the sulfonamide group can produce the corresponding amine derivatives.

Scientific Research Applications

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. The benzenesulfonamide group can interact with cellular proteins, disrupting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of the triazole ring and benzenesulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKRMSKLOVLPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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